molecular formula C7H14ClNO3 B3101317 (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS No. 1390654-95-1

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride

Cat. No. B3101317
CAS RN: 1390654-95-1
M. Wt: 195.64
InChI Key: ULXBLTBUEMIIHN-UHFFFAOYSA-N
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Description

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride , also known by its chemical formula C7H14ClNO3 , is a compound with a molecular weight of 195.64 g/mol . It is classified as a halogenated heterocycle and is commonly used in pharmaceutical research. Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich .


Molecular Structure Analysis

The empirical formula of this compound is C7H14ClNO3 , indicating the presence of a pyrrolidine ring , a methoxy group , and a chloride ion . The molecular structure consists of a pyrrolidine ring attached to an acetic acid moiety via the methoxy group. The SMILES notation for this compound is Cl.OC(=O)COCC1CCCN1 .

Scientific Research Applications

Synthesis and Chemical Properties

(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is involved in the synthesis of various complex molecules due to its unique structure and reactivity. For example, it has been used in the preparation of pyrrolidine- and piperidine-alkanoic acid hydrochlorides through hydrogenation of pyrrolyl ester and pyridine-alkanoic acid hydrochlorides. This process involves the use of rhodium on alumina in HCl solution, followed by acidic hydrolysis, highlighting the compound's role in facilitating the synthesis of structurally diverse molecules (Tsui & Wood, 1979).

Applications in Cognitive Enhancement

Research has demonstrated the potential of derivatives of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride in enhancing cognitive functions. For instance, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a derivative, has shown positive effects in rodent and primate models of cognitive enhancement. This suggests the utility of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride derivatives in developing treatments for cognitive disorders, emphasizing their significance in neuroscientific research and therapeutic applications (Lin et al., 1997).

Chemical Analysis and Sensing Applications

The compound's derivatives have also been explored in the development of chemical sensors. For example, an electrochemical sensor based on molecularly imprinted polypyrrole membranes for the detection of 2,4-dichlorophenoxy acetic acid showcases the application of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride in environmental monitoring and analysis. This sensor improves the reductive properties of the analyte and eliminates interferences, highlighting the compound's potential in analytical chemistry and environmental sciences (Xie et al., 2010).

properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-4-6-2-1-3-8-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXBLTBUEMIIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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